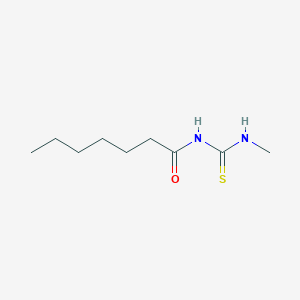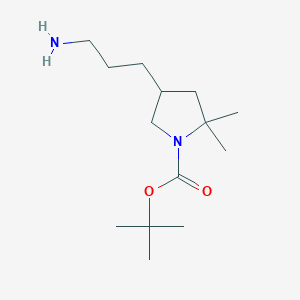
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the protection of amines and subsequent reactions. One common method involves the reaction of 4-(3-aminopropyl)-2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe for investigating biochemical pathways and cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a precursor for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopropyl)-1-piperazinecarboxylate
Uniqueness
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H28N2O2 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3 |
InChI-Schlüssel |
GFCJGMPPLDUPEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



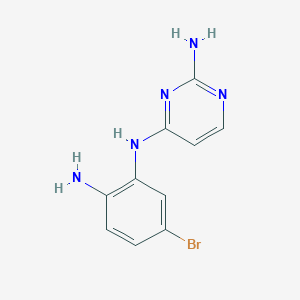
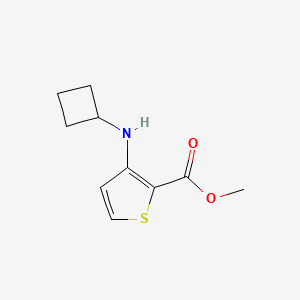

![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)
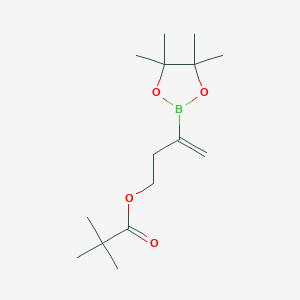

![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)


![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
